N-Acetyl-3-iodo-L-tyrosine
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Overview
Description
N-Acetyl-3-iodo-L-tyrosine is a modified amino acid derived from L-tyrosine, an essential building block for proteins in the human body. This compound is characterized by the addition of an acetyl group to the nitrogen atom and an iodine atom at the third position of the tyrosine ring. These modifications enhance its solubility and stability, making it more bioavailable than its unmodified counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves the acetylation of L-tyrosine followed by iodination. The acetylation process is carried out using acetic anhydride in the presence of a base such as pyridine. The iodination is achieved using iodine and a suitable oxidizing agent like sodium iodate .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form diiodotyrosine derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in acidic conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products:
Oxidation: Diiodotyrosine derivatives.
Reduction: Deiodinated tyrosine.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N-Acetyl-3-iodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential in neurotherapy and cognitive enhancement due to its role in neurotransmitter production.
Industry: Utilized in the development of novel materials and biocatalysts
Mechanism of Action
N-Acetyl-3-iodo-L-tyrosine is converted back into L-tyrosine in the body, which then undergoes a series of biochemical transformations to produce vital neurotransmitters such as dopamine, norepinephrine, and epinephrine. This cascade is crucial for maintaining catecholamine levels, which influence mental health, cognition, and behavior . Additionally, the iodine atom plays a role in thyroid hormone synthesis, impacting metabolic processes .
Comparison with Similar Compounds
3-Iodo-L-tyrosine: Similar in structure but lacks the acetyl group, making it less soluble and stable.
N-Acetyl-L-tyrosine: Similar but without the iodine atom, affecting its bioavailability and function.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms, leading to different biochemical properties
Uniqueness: N-Acetyl-3-iodo-L-tyrosine stands out due to its enhanced solubility and stability, making it more bioavailable and effective in various applications. The presence of both the acetyl and iodine groups allows it to participate in unique biochemical pathways, offering advantages in research and therapeutic contexts .
Properties
Molecular Formula |
C11H12INO4 |
---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
IVMIEKMLDYZRFB-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Origin of Product |
United States |
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